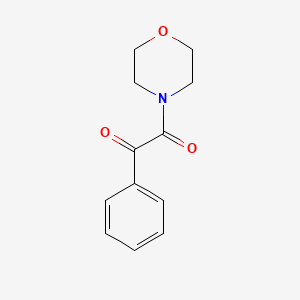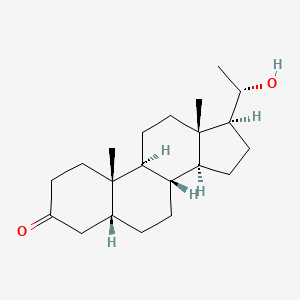
4-Fluorobutyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-isocyanatobutane is an organic compound with the molecular formula C5H8FNO. It is characterized by the presence of a fluorine atom and an isocyanate group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-isocyanatobutane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
4-Fluorobutylamine+Phosgene→1-Fluoro-4-isocyanatobutane+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of 1-fluoro-4-isocyanatobutane often involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isocyanatobutanol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and alcohols.
Conditions: Reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates.
Major Products:
4-Isocyanatobutanol: Formed by the substitution of the fluorine atom with hydroxide ions.
Ureas and Carbamates: Formed by the addition of amines and alcohols to the isocyanate group.
Scientific Research Applications
1-Fluoro-4-isocyanatobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoro-4-isocyanatobutane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The fluorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
4-Fluorobutyl isocyanate: Similar in structure but lacks the specific reactivity profile of 1-fluoro-4-isocyanatobutane.
1-Fluoro-3-isocyanatopropane: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-isocyanatobutane is unique due to the specific positioning of the fluorine and isocyanate groups, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
353-16-2 |
|---|---|
Molecular Formula |
C5H8FNO |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-fluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI Key |
WPILDNCAFFGLCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


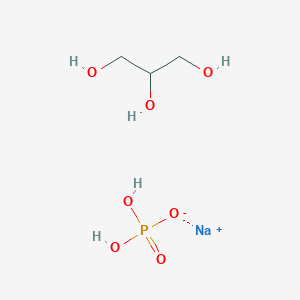
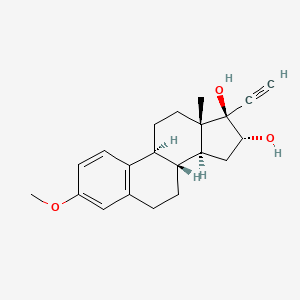




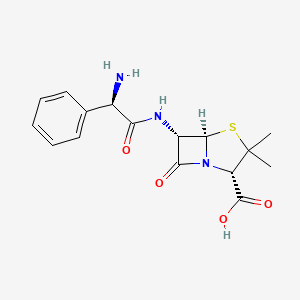
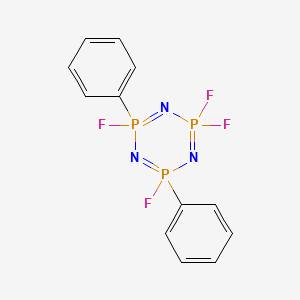
![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)

![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)

